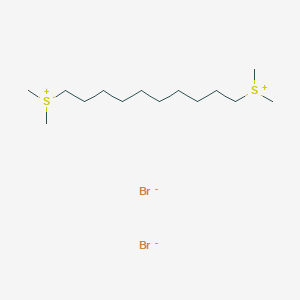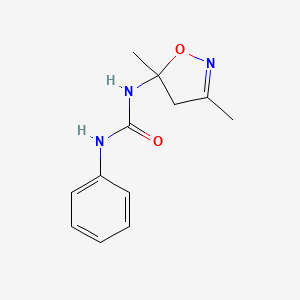![molecular formula C16H20O2S B12564038 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- CAS No. 184674-08-6](/img/structure/B12564038.png)
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- typically involves multiple steps. . This method involves the cyclization of dienones under specific conditions to form the pyran ring.
Another approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds . This reaction is versatile and can tolerate a variety of substituents, making it a popular choice for synthesizing substituted pyrans.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of method depends on factors such as yield, cost, and the availability of starting materials. The oxa-6π-electrocyclization and phosphine-catalyzed annulation methods are both scalable and can be adapted for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound is similar in structure and can undergo similar reactions.
2H-Pyran-2-ol, tetrahydro-: Another related compound with similar chemical properties.
Uniqueness
2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- is unique due to the presence of the phenylthio and propynyl groups, which confer specific chemical properties and reactivity
Propriétés
Numéro CAS |
184674-08-6 |
|---|---|
Formule moléculaire |
C16H20O2S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(5-phenylsulfanylpent-3-yn-2-yloxy)oxane |
InChI |
InChI=1S/C16H20O2S/c1-14(18-16-11-5-6-12-17-16)8-7-13-19-15-9-3-2-4-10-15/h2-4,9-10,14,16H,5-6,11-13H2,1H3 |
Clé InChI |
TUBABDHBGVZCAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCSC1=CC=CC=C1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)


![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)

